7-Bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound belonging to the class of triazolopyridines This compound features a bromine atom at the 7th position and an isopropyl group at the 3rd position on the triazolopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Oxidative Cyclization: : One common method involves the oxidative cyclization of appropriate precursors using oxidizing agents such as N-Chlorosuccinimide (NCS)[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo 4,3-.
Microwave-Mediated Synthesis: : Another approach is microwave-mediated synthesis, which can be performed without the need for a catalyst[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1 ... - MDPI](https://www.mdpi.com/1420-3049/29/4/894). This method offers advantages in terms of reaction speed and energy efficiency[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1 ... - MDPI.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in different structural analogs.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and N-Chlorosuccinimide (NCS)[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo 4,3-.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles can be employed for substitution reactions, depending on the desired functional group.
Oxidation: : Bromate derivatives, hydroxylated products.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Hydroxylated, aminated, or other substituted derivatives.
Scientific Research Applications
7-Bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound and its derivatives are studied for their biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: : Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 7-Bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
7-Bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridines and related compounds:
Similar Compounds: : Other triazolopyridines, such as 1,2,4-triazolo[4,3-a]pyridine derivatives, may have similar structures but differ in the position or type of substituents.
Uniqueness: : The presence of the bromine atom and the isopropyl group at specific positions on the triazolopyridine ring system distinguishes this compound from others, potentially leading to unique biological activities and applications.
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Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
7-bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-12-11-8-5-7(10)3-4-13(8)9/h3-6H,1-2H3 |
InChI Key |
VQFDNOABERMILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CC(=C2)Br |
Origin of Product |
United States |
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